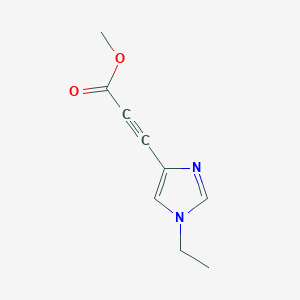

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate

Description

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is a propargyl ester derivative featuring an imidazole ring substituted with an ethyl group at the N1 position. methyl) . The molecular formula of the ethyl analog is C₁₀H₁₂N₂O₂ (MW: 192.21), suggesting the methyl version would have a molecular weight of approximately 178.18 g/mol (C₉H₁₀N₂O₂).

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 3-(1-ethylimidazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-11-6-8(10-7-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |

InChI Key |

JKTCQVPXJLONJV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazole Ring

- The imidazole ring is typically synthesized via cyclization reactions involving amido-nitriles or related precursors. A common approach includes nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the imidazole core structure.

- Alternative methods reported in literature for imidazole synthesis include the condensation of α-haloketones with amidines or the Debus-Radziszewski imidazole synthesis, though the nickel-catalyzed approach offers better control for functionalized derivatives.

Introduction of the Ethyl Group at the Nitrogen-1 Position

- Alkylation of the imidazole nitrogen is achieved through reaction with ethyl halides (such as ethyl bromide or ethyl iodide) under basic conditions. Bases like potassium carbonate or sodium hydride are commonly employed to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at moderate temperatures to optimize yield and selectivity.

Attachment of the Prop-2-ynoate Group

- The propargyl ester moiety is introduced by esterification of the imidazole derivative at the 3-position with propargyl alcohol or via nucleophilic addition of methyl propiolate to an imidazole aldehyde intermediate.

- Esterification can be facilitated by coupling agents or acid catalysis, often using reagents such as thionyl chloride for acid chloride formation followed by reaction with propargyl alcohol.

- Industrial methods may employ continuous flow reactors to improve scalability and reaction efficiency.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imidazole ring formation | Nickel catalyst, amido-nitrile precursors | Various | Ambient to reflux | 60-80 | Requires controlled atmosphere |

| N1-Ethylation | Ethyl halide, potassium carbonate/base | DMF or acetonitrile | 50-80 °C | 70-90 | Selective alkylation at N1 |

| Propargyl ester attachment | Propargyl alcohol, acid chloride intermediate | Dichloromethane or EtOAc | 0-25 °C | 65-85 | Esterification with purification by chromatography |

- The propargyl ester group confers electrophilic properties enabling further functionalization via click chemistry, a feature absent in analogous propanoate esters.

- The ethyl substitution at nitrogen-1 enhances solubility and modulates the electronic environment of the imidazole ring, influencing biological activity and reactivity.

- Compared to trityl-protected imidazole derivatives, the 1-ethylimidazole analog shows improved hydrophilicity and synthetic accessibility.

- Industrial synthesis optimizations include continuous flow methodologies, which increase throughput and reproducibility while minimizing side reactions.

- Some synthetic protocols employ palladium-catalyzed coupling reactions to attach alkynyl groups to imidazole derivatives, though these often require stringent conditions such as inert atmosphere and low temperatures.

- Alkylation reactions may be optimized by using phase-transfer catalysts or alternative bases to improve selectivity and reduce by-products.

- The esterification step may be performed under mild acidic conditions or using carbodiimide coupling agents depending on substrate sensitivity.

The preparation of Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate involves a well-defined sequence of synthetic steps: imidazole ring formation, selective N1-ethylation, and propargyl ester attachment. Each step requires careful control of reaction conditions to achieve high yield and purity. Advances in catalytic methods and continuous flow synthesis have enhanced the scalability and efficiency of producing this compound, which holds significant promise in medicinal chemistry and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The prop-2-ynoate group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Propargyl ester : Enhances electrophilicity and serves as a reactive handle for click chemistry or further derivatization.

- 1-Ethylimidazole : Provides a basic nitrogen environment, influencing solubility and hydrogen-bonding interactions.

Below is a comparative analysis with structurally related compounds:

Key Comparisons:

Reactivity and Stability: The propargyl ester in the target compound enables click chemistry applications, contrasting with propanoate esters (e.g., compound 10 in ), which lack triple-bond reactivity. Trityl-protected analogs (e.g., ) exhibit lower solubility due to steric hindrance, whereas the 1-ethylimidazole group in the target compound improves hydrophilicity.

Synthetic Methods :

- The ethyl analog () is synthesized similarly to the methyl version, likely via nucleophilic addition of methyl/ethyl propiolate to an imidazole aldehyde.

- More complex derivatives (e.g., ) require stringent conditions (argon atmosphere, n-BuLi) for alkynylation, reflecting challenges in stereochemical control.

Biological Relevance :

- Compounds with tetrazole substituents (e.g., ) show enhanced binding in radioligand assays due to hydrogen-bonding capacity, whereas the propargyl ester’s electrophilicity may favor covalent interactions.

Data Table: Physicochemical Properties (Inferred)

Biological Activity

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is an organic compound notable for its unique structural features, including a methyl ester group and an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 178.19 g/mol. The imidazole ring is a critical component that contributes to the compound's biological activity, allowing it to interact with various biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This property makes it a candidate for developing enzyme inhibitors.

- Receptor Binding : Its structure allows for interactions with various receptors, potentially modulating their functions.

- Click Chemistry Applications : The alkyne group may participate in click chemistry reactions, facilitating stable linkages with azides, which is useful in drug development and materials science.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625–62.5 μM |

| Enterococcus species | 62.5–125 μM |

These findings suggest that the compound exhibits bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production .

Synthesis

The synthesis of this compound typically involves alkylation reactions facilitated by bases such as potassium carbonate. Continuous flow processes may be employed on an industrial scale to enhance efficiency and yield. The general synthetic route includes:

- Formation of the Imidazole Ring : Starting from appropriate precursors.

- Alkylation : Introducing the ethyl group to form the final product.

Case Studies

Several studies have focused on the biological activities of imidazole derivatives, including this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed significant activity against MRSA strains, outperforming traditional antibiotics in certain assays .

- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.